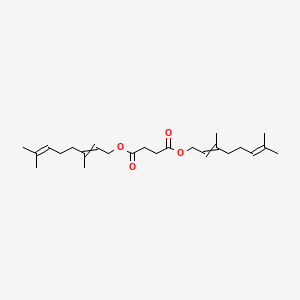
Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate: is an ester compound formed from the reaction between butanedioic acid and 3,7-dimethylocta-2,6-dien-1-ol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate typically involves the esterification reaction between butanedioic acid and 3,7-dimethylocta-2,6-dien-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the ester functional group, where nucleophiles such as amines or alcohols can replace the ester group, forming new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, alcohols, under mild to moderate temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry: Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study the effects of esters on biological systems. It can be used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in the pharmaceutical industry, particularly in the formulation of new medications. Its ester functional group can be modified to enhance drug delivery and efficacy.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its pleasant aroma makes it a valuable ingredient in the formulation of perfumes and other scented products.
Mechanism of Action
The mechanism of action of Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis in the presence of enzymes, leading to the release of butanedioic acid and 3,7-dimethylocta-2,6-dien-1-ol. These products can then interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
- (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
- (E)-3,7-Dimethylocta-2,6-dien-1-yl isobutyrate
- (E)-3,7-Dimethylocta-2,6-dien-1-yl tetradecanoate
- (E)-3,7-Dimethylocta-2,6-dien-1-yl decanoate
Uniqueness: Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate is unique due to its specific ester linkage between butanedioic acid and 3,7-dimethylocta-2,6-dien-1-ol This specific structure imparts distinct chemical and physical properties, making it valuable in various applications
Properties
CAS No. |
166521-08-0 |
|---|---|
Molecular Formula |
C24H38O4 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
bis(3,7-dimethylocta-2,6-dienyl) butanedioate |
InChI |
InChI=1S/C24H38O4/c1-19(2)9-7-11-21(5)15-17-27-23(25)13-14-24(26)28-18-16-22(6)12-8-10-20(3)4/h9-10,15-16H,7-8,11-14,17-18H2,1-6H3 |
InChI Key |
WCOGJMOUNVGCLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)CCC(=O)OCC=C(C)CCC=C(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















